ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a fused heterocyclic compound featuring:
- A thieno[2,3-c]pyridine core, where a thiophene ring is fused to a pyridine ring at the [2,3-c] position.
- Ethyl carboxylate at position 6, contributing to solubility and reactivity.
- 2,3-Dihydro-1,4-benzodioxine-6-amido substituent at position 2, providing steric bulk and electronic modulation.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-2-27-20(26)23-6-5-12-15(10-23)30-19(16(12)17(21)24)22-18(25)11-3-4-13-14(9-11)29-8-7-28-13/h3-4,9H,2,5-8,10H2,1H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGSBBLMUQFZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienopyridine core, followed by the introduction of the benzodioxine moiety. Common reagents used in these reactions include ethyl acetoacetate, sulfur, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
Ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Complexity: Compared to simpler thienopyridines (), the target requires advanced coupling strategies for the benzodioxine moiety, aligning with methods in and .
Biological Activity
Ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its structure features a thieno[2,3-c]pyridine core fused with a benzodioxine moiety and a carbamoyl group. This unique combination of functional groups contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O6S |
| Molecular Weight | 421.46 g/mol |
| CAS Number | Not specified |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Benzodioxine Intermediate : The synthesis begins with the formation of the 2,3-dihydro-1,4-benzodioxine derivative.
- Coupling with Thieno[2,3-c]pyridine : This intermediate is then coupled with a thieno[2,3-c]pyridine derivative to form the final product.
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The functional groups present in the molecule facilitate:
- Hydrogen Bonding : Enhances binding affinity to biological targets.
- Electrostatic Interactions : Contributes to the stabilization of enzyme-substrate complexes.
- Hydrophobic Contacts : Aids in the overall binding process.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Case Study : A study on related thieno[2,3-c]pyridine derivatives demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound’s structural features suggest potential anticancer properties. Research on similar compounds has shown:
- Mechanism : Inhibition of cancer cell proliferation through apoptosis induction.
- Case Study : A derivative demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound compared to similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| Ethyl 2-(2-hydroxyphenyl)-thieno[2,3-c]pyridine | Moderate Antimicrobial | Lacks benzodioxine moiety |
| 3-Ethyl-N-[4-(methylsulfonyl)phenyl]-thieno[2,3-c]pyridine | Strong Anticancer | Different substitution pattern |
Q & A
Q. What are the key synthetic steps and reagents required to synthesize this compound?
The synthesis typically involves sequential functionalization of the thieno[2,3-c]pyridine core. Key steps include:
- Amidation : Reaction of the primary amine group with 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride under inert conditions.
- Carbamoylation : Introduction of the carbamoyl group using carbonyldiimidazole (CDI) or phosgene derivatives.
- Esterification : Ethyl ester formation via reaction with ethanol under acidic catalysis. Critical reagents include sulfonyl chlorides for amidation and carbodiimides for carbamoyl group stabilization. Solvents like DMF or THF are often used for polar intermediates .
| Step | Reagents | Conditions |
|---|---|---|
| Amidation | Benzodioxine carbonyl chloride, DMF | N₂ atmosphere, 0–5°C, 12–24 h |
| Carbamoylation | CDI, NH₃ gas | RT, 48 h |
| Esterification | Ethanol, H₂SO₄ | Reflux, 6–8 h |
Q. Which spectroscopic and crystallographic methods confirm its structural identity?
- X-ray crystallography : Resolves bond angles, torsion angles, and hydrogen bonding patterns. SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzodioxine protons at δ 6.8–7.2 ppm, thieno-pyridine carbons at 110–125 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 487.12) .
Q. What are the recommended handling and storage protocols for this compound?
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Monitor for respiratory irritation (H335) .
- Storage : Keep in airtight containers under nitrogen, away from light/moisture, at –20°C for long-term stability .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered regions) be resolved during refinement?
- Multi-solution approaches : Use dual-space algorithms in SHELXD to test alternative models for disordered moieties .
- Twinned data refinement : Apply the Hooft parameter in SHELXL to correct for pseudo-merohedral twinning .
- Validation tools : Cross-check with the Cambridge Structural Database (CSD) to identify atypical bond lengths/angles .
Q. What computational strategies optimize reaction conditions for higher yields?
- Quantum chemical calculations : Use DFT (e.g., Gaussian) to model transition states and identify rate-limiting steps .
- High-throughput screening : Pair robotic liquid handlers with cheminformatics tools (e.g., ICReDD’s reaction path search) to screen solvent/catalyst combinations .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal temperatures or stoichiometries .
Q. How do hydrogen bonding networks influence crystal packing and stability?
- Graph-set analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions) .
- Thermal analysis : Correlate TGA/DSC data with hydrogen bond density to predict melting points or polymorph transitions . Example: Benzodioxine amide groups form R₂²(8) motifs with thieno-pyridine NH, enhancing lattice stability .
Q. What strategies compare bioactivity across structural analogs (e.g., thieno-pyridine vs. benzothiazole derivatives)?
- SAR studies : Test analogs with modified substituents (e.g., methoxy vs. hydroxybenzamido) in enzymatic assays (e.g., IC₅₀ for kinase inhibition) .
- Molecular docking : Simulate binding poses with target proteins (e.g., EGFR kinase) using AutoDock Vina to prioritize synthesis .
- ADMET profiling : Use in vitro models (e.g., Caco-2 permeability) to rank analogs by bioavailability .
Methodological Notes
- Crystallography : Prioritize synchrotron sources for high-resolution data to resolve complex fused-ring systems .
- Synthetic optimization : Employ flow chemistry for exothermic steps (e.g., amidation) to improve reproducibility .
- Data validation : Cross-reference spectral data with PubChem entries to flag outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
